5-(Diethylamino)pent-3-yn-2-ol chemical properties
5-(Diethylamino)pent-3-yn-2-ol chemical properties
An In-depth Technical Guide to 5-(Diethylamino)pent-3-yn-2-ol: Properties, Synthesis, and Applications
Introduction
5-(Diethylamino)pent-3-yn-2-ol is a multifunctional organic compound that presents a unique combination of three reactive functional groups within a compact five-carbon framework: a secondary alcohol, an internal alkyne, and a tertiary amine. This trifunctional nature makes it a highly versatile building block and intermediate in organic synthesis.[1] As a member of the alkynol and aminoalcohol chemical classes, its structure is of significant interest to researchers in medicinal chemistry and materials science.[1] Alkynols are valued for the high electron density and linear geometry of their triple bond, which allows for diverse transformations like cycloadditions and coupling reactions, while the hydroxyl group offers a site for nucleophilic attack or conversion to a leaving group.[1] Similarly, the aminoalcohol motif is a common feature in many pharmaceuticals and natural products, influencing molecular conformation and biological activity through hydrogen bonding and basicity.[1]
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-(Diethylamino)pent-3-yn-2-ol, its synthesis, reactivity, and potential applications, offering a scientific resource for researchers, chemists, and professionals in drug development.
Physicochemical and Structural Properties
The structural and physical properties of a compound are foundational to understanding its behavior in chemical reactions and biological systems. 5-(Diethylamino)pent-3-yn-2-ol possesses a chiral center at the C2 carbon, meaning it can exist as two enantiomers, (R)- and (S)-5-(diethylamino)pent-3-yn-2-ol. Unless a specific chiral synthesis is employed, the compound is typically produced and used as a racemic mixture.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 5-(Diethylamino)pent-3-yn-2-ol | |
| CAS Number | 10575-26-5 | [1][2][3][4] |
| Molecular Formula | C₉H₁₇NO | [2] |
| Molecular Weight | 155.24 g/mol | [1][3] |
| Boiling Point | 235.1 °C at 760 mmHg | [2] |
| Density | 0.937 g/cm³ | [2] |
| Flash Point | 90.8 °C | [2] |
| SMILES | CC(O)C#CCN(CC)CC | [3] |
| InChI Key | ZBCYIXSZVFKXMB-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The most direct and common synthesis of 5-(Diethylamino)pent-3-yn-2-ol is achieved through a Mannich-type reaction.[1] This powerful three-component condensation reaction involves an acidic alkyne proton, formaldehyde, and a secondary amine.
Synthetic Pathway
The synthesis involves the reaction of 3-butyn-2-ol with formaldehyde and diethylamine.[1][2] The reaction typically proceeds via the in-situ formation of the Eschenmoser salt precursor, the N,N-diethylaminomethyl cation (an iminium ion), from formaldehyde and diethylamine.[1] The terminal alkyne of 3-butyn-2-ol is weakly acidic and can be deprotonated or directly attack the iminium ion, often catalyzed by a copper(I) salt, to form the desired product.
Experimental Protocol: Mannich Reaction Synthesis
This protocol is a representative procedure based on established Mannich reactions for propargylamines.
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Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-butyn-2-ol (1.0 eq), diethylamine (1.2 eq), and a suitable solvent such as 1,4-dioxane.
-
Catalyst Addition: Add a catalytic amount of copper(I) chloride or bromide (approx. 1-5 mol%).
-
Formaldehyde Addition: Slowly add paraformaldehyde (1.5 eq) or an aqueous solution of formaldehyde to the mixture. The addition may be exothermic, and cooling in an ice bath may be necessary to maintain a controlled reaction temperature (typically room temperature to 50°C).
-
Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (3-butyn-2-ol) is consumed.
-
Workup: Upon completion, cool the reaction mixture and quench with an aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-(Diethylamino)pent-3-yn-2-ol.
Diagram: Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 5-(Diethylamino)pent-3-yn-2-ol.
Caption: Workflow for the Mannich synthesis of the target compound.
Chemical Reactivity and Derivatization
The synthetic utility of 5-(Diethylamino)pent-3-yn-2-ol stems from the distinct reactivity of its three functional groups.[1] This allows for selective transformations and the construction of more complex molecular architectures.
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Reactions of the Alkyne: The carbon-carbon triple bond is electron-rich and can undergo various reactions.[1]
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Hydrogenation: The alkyne can be partially reduced to the corresponding (Z)-alkene using Lindlar's catalyst or fully saturated to the alkane (5-diethylaminopentan-2-ol) using catalysts like Palladium on carbon (Pd/C).
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Cycloadditions: As a substituted alkyne, it can participate in [3+2] cycloadditions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) if converted to a terminal alkyne, or other metal-catalyzed cycloadditions.
-
Hydroarylation: Gold-catalyzed reactions of propargyl alcohols with aryl nucleophiles can lead to complex structures like allenes or indenes.[5]
-
-
Reactions of the Alcohol: The secondary hydroxyl group is a versatile functional handle.
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Oxidation: Oxidation using reagents like pyridinium chlorochromate (PCC) or a Swern oxidation can convert the alcohol to the corresponding ketone, 5-(diethylamino)pent-3-yn-2-one.
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Esterification/Etherification: The alcohol can be readily converted to esters or ethers through reaction with acyl chlorides, anhydrides, or alkyl halides under basic conditions.
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Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.
-
-
Reactions of the Amine: The tertiary diethylamino group imparts basicity to the molecule.
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Salt Formation: It readily reacts with acids to form quaternary ammonium salts, which can alter solubility and be useful for purification or formulation.
-
Oxidation: It can be oxidized to the corresponding N-oxide using oxidizing agents like m-CPBA or hydrogen peroxide.
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Diagram: Reactivity Pathways
This diagram outlines the principal reactive sites of the molecule.
Caption: Key reactive sites and potential transformations.
Spectroscopic Characterization (Predicted)
While specific experimental spectra are best obtained from a certificate of analysis, the expected spectroscopic features can be predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -CH(OH)-CH₃ | Doublet, ~1.2-1.4 ppm |
| -N(-CH₂ CH₃)₂ | Quartet, ~2.5-2.7 ppm | |
| -N(-CH₂CH₃ )₂ | Triplet, ~1.0-1.2 ppm | |
| -C≡C-CH₂ -N | Singlet or multiplet, ~3.2-3.4 ppm | |
| -C*H (OH)- | Quartet or multiplet, ~4.2-4.4 ppm | |
| -OH | Broad singlet, variable | |
| ¹³C NMR | Alkyne carbons (-C ≡C -) | ~80-90 ppm |
| Carbonyl carbon (-C H(OH)-) | ~55-65 ppm | |
| Amine carbons (-C H₂-N, -N-C H₂) | ~45-55 ppm | |
| IR | O-H stretch (alcohol) | Broad, ~3300-3400 cm⁻¹ |
| C-H stretch (sp³) | ~2850-3000 cm⁻¹ | |
| C≡C stretch (internal alkyne) | Weak, ~2200-2250 cm⁻¹ | |
| C-O stretch (alcohol) | ~1050-1150 cm⁻¹ |
Applications and Research Interest
5-(Diethylamino)pent-3-yn-2-ol is primarily designated for research use only.[1][3] Its value lies in its role as a versatile intermediate. Propargylamines and propargyl alcohols are crucial building blocks in the synthesis of numerous heterocyclic compounds, including pyrroles and pyridines, which are prevalent scaffolds in medicinal chemistry.[1][6] The presence of the chiral alcohol function also opens pathways for asymmetric synthesis, a critical aspect of modern drug development.
Potential areas of application include:
-
Scaffold for Drug Discovery: As a precursor for more complex, biologically active molecules.
-
Corrosion Inhibitors: Aminoalcohols with alkyne functionalities are known to be effective corrosion inhibitors for metals.
-
Ligand Synthesis: The molecule can be modified to create novel ligands for catalysis.
Safety and Handling
-
Potential Hazards: Assumed to be a flammable liquid and vapor.[7] May be harmful if swallowed and toxic in contact with skin or if inhaled.[7] Likely to cause skin irritation and serious eye damage.
-
Handling Precautions: Use only in a well-ventilated area or outdoors.[8] Keep away from heat, sparks, open flames, and hot surfaces.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8]
This information is advisory and should be supplemented by a compound-specific SDS from the supplier before handling.
References
- 5-(Diethylamino)pent-3-yn-2-ol - Benchchem. (URL: )
- 5-(diethylamino)pent-3-yn-2-ol | CAS#:10575-26-5 | Chemsrc. (URL: )
- 5-Dimethylamino-2-methyl-3-pentyn-2-ol | CAS 25400-83-3 | SCBT. (URL: )
- 10575-26-5|5-(Diethylamino)pent-3-yn-2-ol - BLDpharm. (URL: )
- 5-(diethylamino)pent-3-yn-2-ol | 10575-26-5 - ChemicalBook. (URL: )
- 5-(Diethylamino)pent-3-yn-2-ol - BIOFOUNT. (URL: )
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CID 59446175 - PubChem. (URL: [Link])
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Lewis Acid-Promoted Three-Component Reactions of Propargylic Alcohols with 2-Butynedioates and Secondary Amines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC - NIH. (URL: [Link])
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The reaction of propargyl alcohol with amines a novel route to aminopropanones and 2-methylquinoxaline - R Discovery. (URL: [Link])
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH. (URL: [Link])
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Synthesis and Reactivity of Propargylamines in Organic Chemistry | Chemical Reviews. (URL: [Link])
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(S)-Pent-3-yn-2-ol - PubChem. (URL: [Link])
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2-METHYL-3-YN-2-OL CAS N°: 115-19-5 - OECD Existing Chemicals Database. (URL: [Link])
- CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol - Google P
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A novel synthesis of [2H6]2-methyl-3-butyn-2-ol - ResearchGate. (URL: [Link])
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